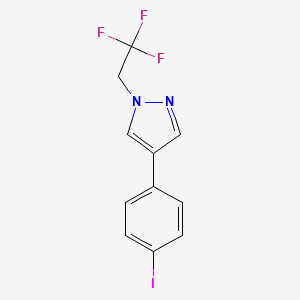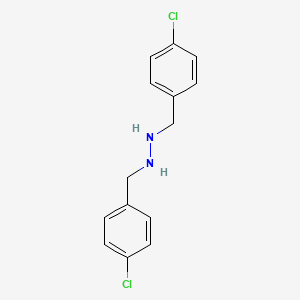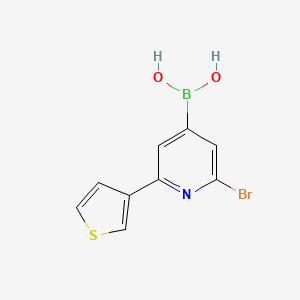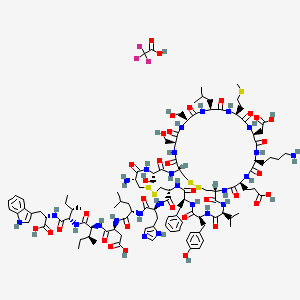
4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodophenyl group at position 4 and a trifluoroethyl group at position 1 of the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable iodophenyl boronic acid derivative.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the iodine atom.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used as a probe or ligand in biological studies to investigate the interactions with proteins and other biomolecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets and pathways. The iodophenyl and trifluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a bromine atom instead of iodine.
4-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a chlorine atom instead of iodine.
4-(4-Fluorophenyl)-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole imparts unique properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
属性
分子式 |
C11H8F3IN2 |
|---|---|
分子量 |
352.09 g/mol |
IUPAC 名称 |
4-(4-iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C11H8F3IN2/c12-11(13,14)7-17-6-9(5-16-17)8-1-3-10(15)4-2-8/h1-6H,7H2 |
InChI 键 |
IODSFBVPDYNSIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14089120.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089124.png)
![(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate](/img/structure/B14089130.png)

![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089167.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)

![4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)

